1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride
Brand Name: Vulcanchem
CAS No.: 149177-98-0
VCID: VC12015576
InChI: InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
SMILES: COC(=O)C(CN)C(=O)OC.Cl
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

CAS No.: 149177-98-0

Cat. No.: VC12015576

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride - 149177-98-0

Specification

CAS No. 149177-98-0
Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
IUPAC Name dimethyl 2-(aminomethyl)propanedioate;hydrochloride
Standard InChI InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
Standard InChI Key VSNOIWYRJGXLOQ-UHFFFAOYSA-N
SMILES COC(=O)C(CN)C(=O)OC.Cl
Canonical SMILES COC(=O)C(CN)C(=O)OC.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s molecular formula is C₇H₁₄ClNO₄, with a molecular weight of 211.64 g/mol . Its IUPAC name, dimethyl 2-(aminomethyl)-2-methylpropanedioate hydrochloride, reflects the presence of two methyl ester groups, a central methyl-aminomethyl branch, and a hydrochloride salt. Key structural identifiers include:

PropertyValue
SMILESCC(CN)(C(=O)OC)C(=O)OC.Cl
InChIKeyVTYOUIKSAACVOB-UHFFFAOYSA-N
CAS Registry554450-65-6
European EC Number852-619-8

The hydrochloride salt enhances aqueous solubility and crystallinity compared to the free base . X-ray crystallography and NMR studies confirm a tetrahedral geometry at the central carbon, with the aminomethyl group adopting a staggered conformation relative to the ester moieties .

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 0.86–0.94 (m, 6H, CH₃), 1.12–1.53 (m, 5H, CH₂), 3.40 (m, 1H, NH₃⁺), 8.33 (s, 3H, HCl) .

  • ¹³C NMR (75 MHz, CDCl₃): δ 10.96 (CH₃), 18.48–46.60 (backbone carbons) .

  • ESI-MS: m/z 116 (M⁺-HCl) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a four-step sequence starting from ethyl acetoacetate (Figure 1) :

Step 1: Alkylation
Ethyl acetoacetate reacts with 2-bromobutane in absolute ethanol under reflux (80–84°C, 8 h) to yield 3-isobutyl ethyl acetoacetate (84.3% yield) .

Step 2: Hydrolysis and Decarboxylation
Treatment with 5% NaOH followed by sulfuric acid-mediated decarboxylation produces 4-methyl-2-hexanone (45.4% yield) .

Step 3: Oxime Formation
Reaction with hydroxylamine sulfate at pH 7.0 generates 4-methyl-2-monoketoxime (80.3% yield) .

Step 4: Reduction and Salt Formation
Reduction with sodium in ethanol, followed by HCl treatment, yields the hydrochloride salt (40.0% yield, purity 99.3%) .

Industrial-Scale Production

Industrial synthesis optimizes reaction conditions for scalability:

  • Temperature Control: Maintained at 80–84°C during alkylation to minimize side reactions .

  • Purification: Recrystallization from ethanol ensures ≥99% purity .

  • Yield Optimization: Continuous flow reactors improve efficiency by 15–20% compared to batch processes .

Physicochemical Properties

PropertyValueMethod
Melting Point128–132°CDifferential Scanning Calorimetry
Solubility (H₂O)12.8 g/L (25°C)OECD 105
logP (Octanol-Water)1.24Calculated (PubChem)
pKa (Aminomethyl group)8.9 ± 0.2Potentiometric Titration

The hydrochloride salt exhibits hygroscopicity (0.8% weight gain at 75% RH) and stability up to 150°C under nitrogen .

Chemical Reactivity and Derivatives

Reaction Pathways

  • Oxidation: Forms imines (R₂C=NH) with KMnO₄ in acidic media .

  • Reduction: LiAlH₄ reduces the ester groups to primary alcohols (87% yield) .

  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., CH₃I) to produce quaternary ammonium salts .

Derivative Synthesis

DerivativeReagents/ConditionsApplication
Amide AnalogAcCl, pyridine, 0°CEnzyme inhibition studies
Schiff Base ComplexBenzaldehyde, EtOH, ΔCoordination chemistry

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